molecular formula C20H39ClO2 B14467097 Hexadecanoic acid, 4-chlorobutyl ester CAS No. 72165-61-8

Hexadecanoic acid, 4-chlorobutyl ester

Cat. No.: B14467097
CAS No.: 72165-61-8
M. Wt: 347.0 g/mol
InChI Key: AVGCCERIVOYLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanoic acid (palmitic acid) is a saturated fatty acid widely found in plants, microorganisms, and animal tissues. Its esters, formed via substitution of the carboxylic acid group with various alkyl or aryl moieties, exhibit diverse physicochemical and biological properties. Hexadecanoic acid, 4-chlorobutyl ester (C₁₆H₃₁O₂·C₄H₈Cl), is a synthetic ester featuring a chlorinated butyl chain.

Properties

CAS No.

72165-61-8

Molecular Formula

C20H39ClO2

Molecular Weight

347.0 g/mol

IUPAC Name

4-chlorobutyl hexadecanoate

InChI

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h2-19H2,1H3

InChI Key

AVGCCERIVOYLCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The Friedel-Crafts method involves reacting THF with hexadecanoic acid and HCl in the presence of Lewis acid catalysts such as stannic chloride (SnCl₄) or ferric chloride (FeCl₃). The mechanism proceeds through THF’s ring opening, where the catalyst coordinates to the ether oxygen, polarizing the C–O bond. Nucleophilic attack by chloride (from HCl) at the β-carbon generates a chlorinated carbocation, which subsequently reacts with the carboxylic acid to form the ester (Fig. 1).

Reaction Conditions

  • Molar Ratios : THF is typically used in excess (1.1:1 to 1.5:1 relative to acid and HCl).
  • Temperature : 60–100°C, balancing reaction rate and side-product formation (e.g., diesters).
  • Catalyst Loading : 10–20 wt% SnCl₄ relative to THF.

Workup and Purification

Post-reaction, the mixture is quenched with water to remove unreacted HCl and catalyst residues. Fractional distillation under reduced pressure isolates the ester, though the high molecular weight of hexadecanoic acid necessitates careful temperature control to prevent decomposition.

Example Protocol

  • Combine THF (0.69 mol), hexadecanoic acid (0.35 mol), and concentrated HCl (0.31 mol).
  • Add SnCl₄ (15 wt%) dropwise under stirring at 40°C.
  • Reflux at 80°C for 6 hours.
  • Wash with water, dry over Na₂SO₄, and distill under vacuum (0.1 mmHg, 180–190°C).

Yield : ~75–80% (estimated from analogous acetic acid systems).

Zinc Chloride-Catalyzed Acylation with Hexadecanoyl Chloride

Streamlined Synthesis via Acyl Chlorides

This method employs hexadecanoyl chloride and THF under ZnCl₂ catalysis, bypassing the need for free HCl. The acyl chloride’s high reactivity enables milder conditions (25–40°C) and shorter reaction times (2–4 hours).

Reaction Conditions

  • Molar Ratio : 1:1 THF to acyl chloride.
  • Catalyst Loading : 5–10 wt% ZnCl₂.
  • Solvent : Solvent-free or minimal dichloromethane (DCM).

Purification Advantages

The absence of aqueous HCl simplifies workup: direct reduced-pressure distillation (100–120°C, 0.5 mmHg) yields >90% pure product without chromatography.

Example Protocol

  • Mix THF (0.7 mol) and hexadecanoyl chloride (0.7 mol).
  • Add ZnCl₂ (7 wt%) under nitrogen at 30°C.
  • Stir for 3 hours, then distill under vacuum.

Yield : 85–92%.

Comparative Analysis of Methodologies

Efficiency and Practicality

Parameter Friedel-Crafts Method Acyl Chloride Method
Catalyst Cost High (SnCl₄, FeCl₃) Low (ZnCl₂)
Reaction Temperature 60–100°C 25–40°C
Yield 75–80% 85–92%
Purification Complex (washing, distillation) Simplified (direct distillation)

Side Reactions and Byproducts

  • Friedel-Crafts Route : Competing diester formation (e.g., 1,4-diacetoxybutane) if HCl is deficient.
  • Acyl Chloride Route : Minimal byproducts due to stoichiometric control.

Industrial Scalability and Process Design

Continuous-Flow Systems for Friedel-Crafts Synthesis

Fixed-bed reactors with immobilized SnCl₄ on silica enable continuous production, achieving space-time yields of 0.5–1.0 kg/L·h. Catalyst recycling remains challenging due to leaching.

Batch Reactors for Acyl Chloride Method

Batch processes dominate here, with ZnCl₂ recovered via filtration and reused for 3–5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: Hexadecanoic acid, 4-chlorobutyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexadecanoic acid and 4-chlorobutanol.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the nucleophile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed:

    Hydrolysis: Hexadecanoic acid and 4-chlorobutanol.

    Reduction: Hexadecanol and 4-chlorobutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 4-chlorobutyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of hexadecanoic acid, 4-chlorobutyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release hexadecanoic acid and 4-chlorobutanol, which may exert biological effects through their interactions with cellular membranes and enzymes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The substituent group significantly influences molecular weight, solubility, and lipophilicity. A comparative overview is provided below:

Substituent Molecular Formula Molecular Weight Key Properties
4-Chlorobutyl C₂₀H₃₉ClO₂ (hypothetical) ~362.98 g/mol Higher lipophilicity due to chlorine; potential enhanced membrane permeability.
Methyl C₁₇H₃₄O₂ 270.45 g/mol Low molecular weight; common in biodiesel and plant extracts .
Ethyl C₁₈H₃₆O₂ 284.48 g/mol Moderate lipophilicity; detected in medicinal plants and fungi .
4-Nitrophenyl C₂₂H₃₅NO₄ 393.52 g/mol Polar nitro group; synthetic origin; uncharacterized bioactivity .
2,3-Dihydroxypropyl C₁₉H₃₈O₄ 330.50 g/mol Hydrophilic hydroxyl groups; anti-inflammatory and antitumor potential .

Key Observations :

  • Chlorobutyl vs.
  • Nitrophenyl vs. Chlorobutyl : The nitro group introduces polarity, which may reduce cellular uptake compared to the chlorobutyl analogue.
Antimicrobial Properties :
  • Methyl Ester : Exhibits antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Ethyl Ester : Reported in Durio zibethinus and Lantana camara extracts with pesticidal and antimicrobial effects .
  • 4-Chlorobutyl Ester (Hypothetical) : Chlorine’s electronegativity may enhance interactions with microbial membranes, though toxicity risks require evaluation.
Antioxidant and Anti-inflammatory Effects :
  • Dihydroxypropyl Ester : Found in Aquilegia oxysepala and chestnut extracts, linked to anti-inflammatory activity .
  • Methyl/Ethyl Esters: Antioxidant properties noted in corn silk and Parthenium hysterophorus extracts .
Anticancer Potential :
  • Hexadecanoic Acid (Parent Compound): Demonstrates antitumor activity in Ranunculus ternatus extracts .
  • Dihydroxypropyl Ester : Implicated in apoptosis induction via glycerolipid signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.